molecular formula C15H12ClFN6O2 B11266087 3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B11266087
M. Wt: 362.74 g/mol
InChI Key: OEPSDIGFQHIXHY-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired triazolopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.

    1,2,4-Triazolo[4,3-a]pyrazines: Studied for their kinase inhibitory properties.

Uniqueness

3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrimidines.

Properties

Molecular Formula

C15H12ClFN6O2

Molecular Weight

362.74 g/mol

IUPAC Name

8-(2-chloro-6-fluorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C15H12ClFN6O2/c1-3-22-10-12(24)18-15(25)21(2)13(10)23-11(19-20-14(22)23)9-7(16)5-4-6-8(9)17/h4-6H,3H2,1-2H3,(H,18,24,25)

InChI Key

OEPSDIGFQHIXHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F

Origin of Product

United States

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